molecular formula C8H15N3O B14878032 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B14878032
M. Wt: 169.22 g/mol
InChI Key: DPRXXWZFMKJDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-N,N-dimethyl-3-azabicyclo[310]hexane-3-carboxamide is a heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. The intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction, resulting in the formation of alpha-diazoacetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclopropanation reactions. The process is optimized for higher yields and efficiency, often employing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide

InChI

InChI=1S/C8H15N3O/c1-10(2)8(12)11-3-5-6(4-11)7(5)9/h5-7H,3-4,9H2,1-2H3

InChI Key

DPRXXWZFMKJDQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CC2C(C1)C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.